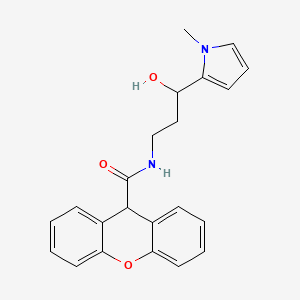
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide, also known as XntA, is a synthetic compound that has been studied for its potential use in scientific research. This compound is a xanthene derivative that has been found to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Development
Aromatic dicarboxylic acid derivatives, including those related to xanthene, have been synthesized and polycondensated with various aromatic diamines to produce polyamides showcasing high molecular weights, solubility in polar aprotic solvents, and excellent thermal stability. These polyamides are notable for their glass transition temperatures, weight loss temperatures in nitrogen and air, and char yields at high temperatures. Additionally, they form transparent, strong, and flexible films, indicating potential applications in materials science, particularly for creating advanced polymers with specific mechanical and optical properties (Guo et al., 2015).
Chemical Modifications and Potential Applications
Research into the synthesis of new xanthene derivatives has explored their potential antischistosomal activity, demonstrating the versatility of xanthene-based compounds in medicinal chemistry. The process involves specific chemical reactions leading to various xanthene derivatives, hinting at the broad scope of applications ranging from material science to pharmaceuticals (Zeid et al., 1987).
Advanced Polymer Research
Innovations in polymer science have led to the creation of novel aromatic polyamides with xanthene cardo groups. These materials exhibit remarkable solubility, high glass transition temperatures, and superior thermal stability. The synthesis process involves new monomers and polycondensation techniques, contributing to the development of amorphous polymers suitable for making transparent, flexible, and tough films. This research opens pathways to new applications in high-performance materials (Sheng et al., 2009).
Eigenschaften
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-24-14-6-9-17(24)18(25)12-13-23-22(26)21-15-7-2-4-10-19(15)27-20-11-5-3-8-16(20)21/h2-11,14,18,21,25H,12-13H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUBILOIOVMFOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2418031.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2418032.png)


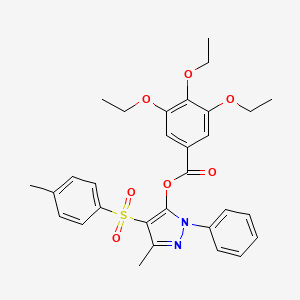
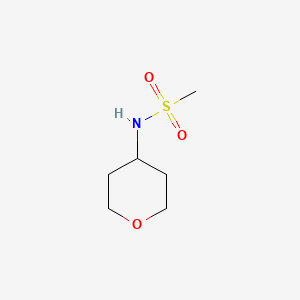
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2418039.png)
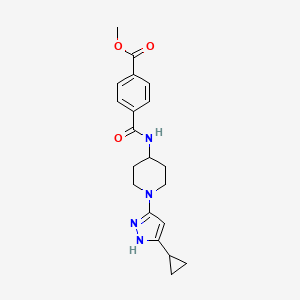
![1-[3-(4-Fluorophenoxy)propyl]piperazine](/img/structure/B2418043.png)
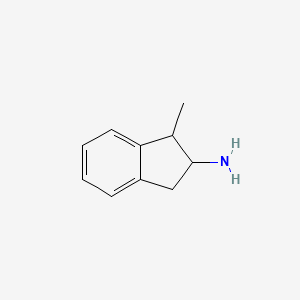
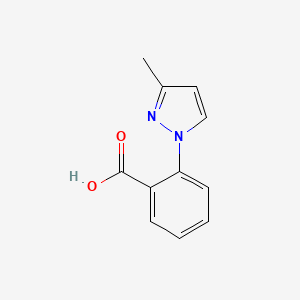
![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2418048.png)
![9-Butyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]pu rine-6,8-dione](/img/structure/B2418049.png)
